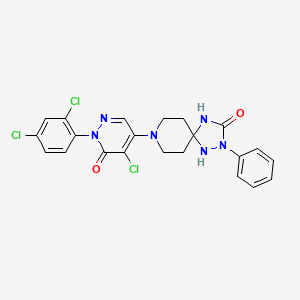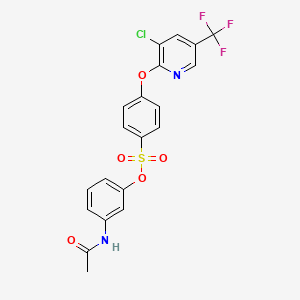![molecular formula C19H15ClF3NO2S B3035841 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole CAS No. 338749-72-7](/img/structure/B3035841.png)
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole
Vue d'ensemble
Description
The compound "1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole" is a derivative of 1H-pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of various functional groups such as chloro, trifluoromethyl, and methylsulfonyl moieties.
Synthesis Analysis
The synthesis of related 1H-pyrrole derivatives has been explored in various studies. For instance, the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been reported, which could be a relevant method for introducing sulfonyl groups into the pyrrole ring . Additionally, protecting groups for the pyrrole nitrogen atom, such as the 2-chloroethyl and 2-phenylsulfonylethyl moieties, have been studied, which could be useful in the multi-step synthesis of complex pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be analyzed using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been determined, showing significant π–π interactions and dihedral angles between the rings . These structural features can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. Electrophilic substitutions on the β-position of 2,5-dimethyl pyrrole have been theoretically investigated, which could provide insights into the reactivity of the compound . Moreover, the intramolecular sulfenylation using sulfoxides to prepare 5H-pyrrolo[1,2-a][3,1]benzothiazines indicates the potential for complex transformations involving pyrrole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can affect the acidity and electron-withdrawing capacity of the compound . The inhibitory action of 1H-pyrrole-2,5-dione derivatives against the corrosion of carbon steel in hydrochloric acid medium suggests that pyrrole derivatives can have practical applications in material science . Additionally, the ability of pyrrole derivatives to inhibit cyclooxygenase enzymes indicates potential pharmaceutical applications .
Applications De Recherche Scientifique
Molecular Conformations and Hydrogen Bonding
Research on closely related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, has focused on their synthesis, molecular conformations, and hydrogen bonding. These compounds exhibit interesting conformational features and intermolecular interactions, relevant for understanding molecular behavior and potential applications in materials science or molecular engineering (Sagar et al., 2017).
Intramolecular Sulfenylation
Intramolecular sulfenylation using sulfoxides has been explored for the preparation of 5H-pyrrolo[1,2-a][3,1]benzothiazines. This research contributes to the understanding of chemical reactions and mechanisms in organic chemistry, which can be foundational for pharmaceutical and synthetic chemistry (Bates, Picard, & Chen, 1994).
Derivative Synthesis
The synthesis of derivatives such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine showcases the chemical versatility and potential applications of these compounds in developing new chemical entities with specific properties and functions (Bradiaková et al., 2009).
Electronic Structure Characterization
Studies have characterized the electronic structure of low-spin ferric chlorins, which are chemically related. This research is significant for understanding the electronic properties of complex molecules, which is vital in fields like materials science and nanotechnology (Simonneaux, Kobeissi, & Toupet, 2002).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies on derivatives of 4,5-diarylpyrroles, including those with similar molecular structures, provide insights into how molecular structure influences biological activity. This research is crucial in drug discovery and design (Wilkerson et al., 1994).
Functionalized Pyrroles Synthesis
The selective synthesis of functionalized pyrroles from 3-aza-1,5-enynes, involving trifluoromethyl-substituted compounds, highlights advancements in synthetic methods for producing specialized organic molecules (Zhao et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-(4-methylsulfonylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO2S/c1-12-3-10-17(13-4-7-15(8-5-13)27(2,25)26)24(12)18-11-14(19(21,22)23)6-9-16(18)20/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTQGGHRVPXFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125516 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338749-72-7 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338749-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3035760.png)
methanol](/img/structure/B3035762.png)


![1-(cyclopropylcarbonyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3035765.png)
![2-(benzylsulfanyl)-7-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035771.png)
![7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035772.png)
![4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B3035774.png)
![(2E)-7-chloro-2-[(5-chloro-2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3035775.png)
![5-Chloro-2-[(2-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035776.png)
![5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035777.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3035779.png)
![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-(2-phenoxyethanimidoyl)acetohydrazide](/img/structure/B3035781.png)